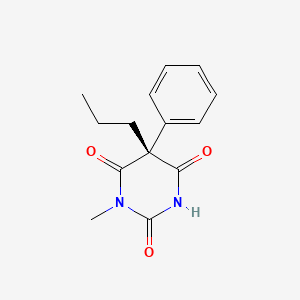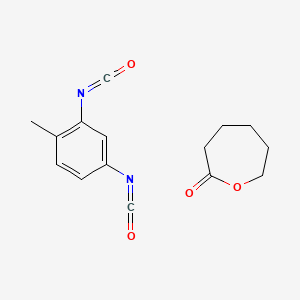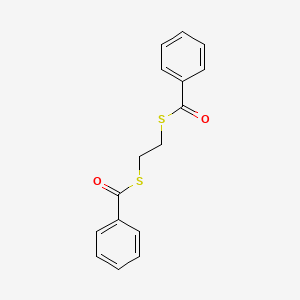
S-(2-benzoylsulfanylethyl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-benzoylsulfanylethyl) benzenecarbothioate is an organic compound with the molecular formula C16H14OS2 It is a thioester derivative, characterized by the presence of a benzoyl group attached to a sulfanylethyl chain, which is further connected to a benzenecarbothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-benzoylsulfanylethyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-mercaptoethyl benzothioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or column chromatography to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-benzoylsulfanylethyl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzenecarbothioate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2-benzoylsulfanylethyl) benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioester derivatives.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(2-benzoylsulfanylethyl) benzenecarbothioate involves its interaction with molecular targets through its thioester functional group. This group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2-sulfanylethyl) benzenecarbothioate: Similar structure but lacks the benzoyl group.
S-(2-acetamidoethyl) benzenecarbothioate: Contains an acetamido group instead of a benzoyl group.
S-[5-(benzoylsulfanyl)-2-thioxo-1,3-dithiol-4-yl] benzenecarbothioate: More complex structure with additional sulfur atoms and a dithiol moiety .
Uniqueness
S-(2-benzoylsulfanylethyl) benzenecarbothioate is unique due to its specific combination of a benzoyl group and a benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
51290-80-3 |
|---|---|
Formule moléculaire |
C16H14O2S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
S-(2-benzoylsulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
ZZGHXMOIAXIJQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCCSC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



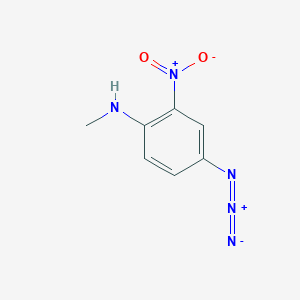
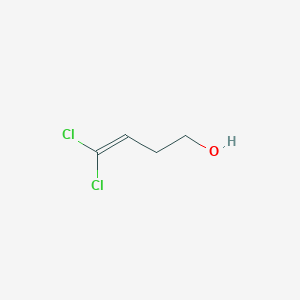
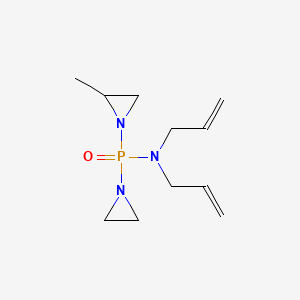

![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)


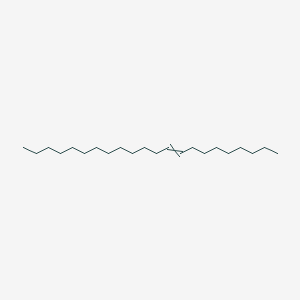

![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

